

Application Notes and Protocols for CDD-1845 in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

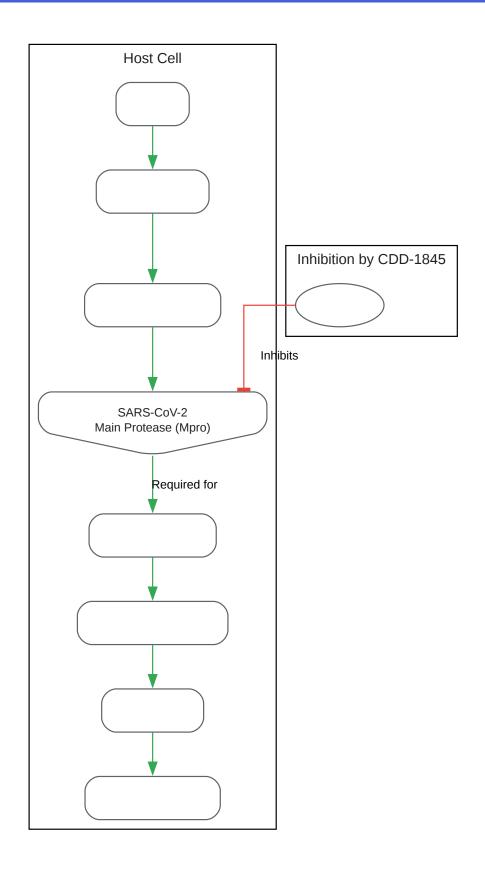
CDD-1845 is a novel, non-covalent, and non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The Mpro is a viral enzyme crucial for the cleavage of viral polyproteins, a process essential for viral replication. By inhibiting this protease, CDD-1845 effectively blocks the viral life cycle. Recent studies have demonstrated its potent antiviral activity in cell-based assays, including against viral mutants resistant to other protease inhibitors like nirmatrelvir.[1] These characteristics make CDD-1845 a promising candidate for further investigation as a potential therapeutic agent for COVID-19.

These application notes provide detailed protocols for evaluating the antiviral efficacy of **CDD-1845** in a cell-based viral replication assay using Real-Time Cell Analysis (RTCA) and a quantitative reverse transcription PCR (qRT-PCR) assay.

Mechanism of Action

CDD-1845 functions by binding to the active site of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. This binding event prevents the protease from cleaving the viral polyproteins (pp1a and pp1ab) into their functional, non-structural proteins (nsps). The inhibition of this proteolytic processing halts the formation of the viral replication and transcription complex (RTC), thereby suppressing viral replication within the host cell.





Click to download full resolution via product page

Figure 1. Mechanism of action of CDD-1845 in inhibiting SARS-CoV-2 replication.



Data Presentation

The antiviral activity of **CDD-1845** and its effect on host cell viability should be quantified and summarized for clear interpretation. The following tables provide a template for presenting such data.

Table 1: Antiviral Activity of CDD-1845 against SARS-CoV-2

Compound	Assay Method	Target Virus	Cell Line	EC50 (µM)
CDD-1845	RTCA	SARS-CoV-2	Vero E6	2.39
CDD-1845	qRT-PCR	SARS-CoV-2	Calu-3	TBD
Remdesivir	RTCA	SARS-CoV-2	Vero E6	TBD
Remdesivir	qRT-PCR	SARS-CoV-2	Calu-3	TBD

TBD: To be determined by the experimental user.

Table 2: Cytotoxicity and Selectivity Index of CDD-1845

Compound	Cell Line	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
CDD-1845	Vero E6	>50	>20.9
CDD-1845	Calu-3	TBD	TBD
Remdesivir	Vero E6	TBD	TBD
Remdesivir	Calu-3	TBD	TBD

TBD: To be determined by the experimental user.

Experimental Protocols

Protocol 1: Real-Time Cell Analysis (RTCA) for Viral Replication Inhibition







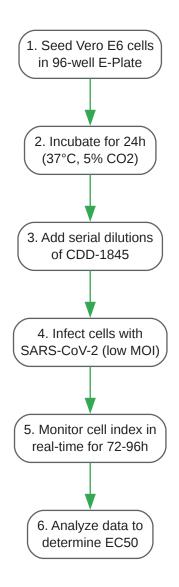
This protocol describes a label-free method to monitor the cytopathic effect (CPE) of SARS-CoV-2 on host cells in real-time and to quantify the protective effect of **CDD-1845**.

Materials:

- CDD-1845 (stock solution in DMSO)
- Vero E6 cells (or other susceptible cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- SARS-CoV-2 viral stock (titered)
- 96-well E-Plates for RTCA instrument
- RTCA instrument (e.g., xCELLigence)
- Biosafety cabinet (BSL-3)
- Standard cell culture equipment

Experimental Workflow:





Click to download full resolution via product page

Figure 2. Experimental workflow for the RTCA-based viral replication assay.

Procedure:

- · Cell Seeding:
 - Culture and harvest Vero E6 cells.
 - Seed 5,000-10,000 cells per well in a 96-well E-Plate in 100 μL of complete growth medium.
 - Allow cells to adhere and grow for 24 hours at 37°C with 5% CO2.



· Compound Preparation and Addition:

- Prepare serial dilutions of CDD-1845 in complete growth medium. A typical starting concentration range would be from 100 μM down to 0.01 μM.
- Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).
- \circ Carefully remove the medium from the cells and add 100 μ L of the compound dilutions to the respective wells.

Viral Infection:

- Dilute the SARS-CoV-2 stock in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
- Add 10 μL of the diluted virus to each well, except for the uninfected control wells.
- Place the E-plate back into the RTCA instrument.
- Data Acquisition and Analysis:
 - Monitor the cell index every 15-30 minutes for 72-96 hours.
 - The cell index is a measure of cell adherence and proliferation. A decrease in the cell index indicates virus-induced CPE.
 - Normalize the cell index data to the time of infection.
 - Plot the normalized cell index at a specific time point (e.g., 72 hours post-infection) against the log concentration of CDD-1845.
 - Calculate the 50% effective concentration (EC50) using a non-linear regression model.

Protocol 2: qRT-PCR for Quantification of Viral RNA Reduction

This protocol provides a method to directly measure the amount of viral RNA in the supernatant of infected cells treated with **CDD-1845**.

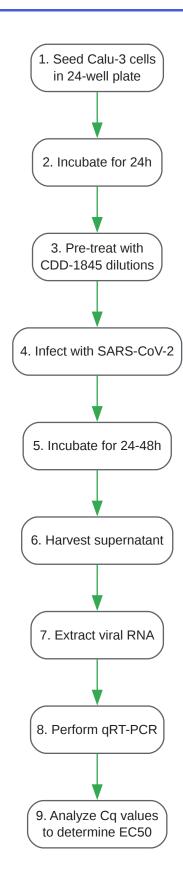


Materials:

- CDD-1845 (stock solution in DMSO)
- Calu-3 cells (or other susceptible human lung cell line)
- Complete growth medium
- SARS-CoV-2 viral stock (titered)
- 24-well plates
- RNA extraction kit
- qRT-PCR master mix
- Primers and probe for a SARS-CoV-2 gene (e.g., N gene)
- qRT-PCR instrument
- Biosafety cabinet (BSL-3)

Experimental Workflow:





Click to download full resolution via product page

Figure 3. Experimental workflow for the qRT-PCR-based viral replication assay.



Procedure:

- · Cell Seeding and Treatment:
 - Seed Calu-3 cells in a 24-well plate and grow to 80-90% confluency.
 - Prepare serial dilutions of CDD-1845 in growth medium.
 - Remove the medium and pre-treat the cells with the compound dilutions for 1-2 hours.
- Viral Infection:
 - Infect the cells with SARS-CoV-2 at an MOI of 0.1-1.
 - Incubate for 1 hour at 37°C.
 - Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of CDD-1845.
- Sample Collection and RNA Extraction:
 - At 24 or 48 hours post-infection, collect the cell culture supernatant.
 - Extract viral RNA from the supernatant using a suitable RNA extraction kit according to the manufacturer's instructions.
- qRT-PCR:
 - Perform one-step qRT-PCR using a master mix and primers/probe specific for a SARS-CoV-2 gene.
 - Include a standard curve of known viral RNA concentrations to quantify the viral load.
 - Run the assay on a real-time PCR instrument.
- Data Analysis:
 - Determine the quantification cycle (Cq) values for each sample.



- Calculate the viral RNA copy number in each sample using the standard curve.
- Plot the percentage of viral RNA reduction against the log concentration of CDD-1845.
- Calculate the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **CDD-1845** to ensure that the observed antiviral effect is not due to cell death. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed in parallel with the antiviral assays on uninfected cells.

Procedure (CellTiter-Glo Assay):

- Seed cells in a 96-well plate as for the antiviral assay.
- Add serial dilutions of CDD-1845 and incubate for the same duration as the antiviral assay (e.g., 72 hours).
- Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.
- Measure luminescence using a plate reader.
- Plot cell viability against the log concentration of CDD-1845 and calculate the 50% cytotoxic concentration (CC50).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antiviral activity of **CDD-1845** against SARS-CoV-2. The combination of a real-time, impedance-based assay and a direct viral load quantification method will yield comprehensive and reliable data on the efficacy of this promising Mpro inhibitor. It is recommended to perform these assays in a BSL-3 facility by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. DNA-encoded chemical libraries yield non-covalent and non-peptidic SARS-CoV-2 main protease inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CDD-1845 in Viral Replication Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374560#how-to-use-cdd-1845-in-a-viral-replication-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com